Umeclidinium bromide

Catalog No.
S546337
CAS No.
869113-09-7
M.F
C29H34BrNO2
M. Wt
508.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umeclidinium bromide

CAS Number

869113-09-7

Product Name

Umeclidinium bromide

IUPAC Name

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide

Molecular Formula

C29H34BrNO2

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1

InChI Key

PEJHHXHHNGORMP-UHFFFAOYSA-M

SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]

Solubility

Soluble in DMSO.

Synonyms

GSK-573719, GSK573719, GSK 573719, GSK-573719A, GSK573719A, GSK 573719A, Incruse Ellipta, Umeclidinium bromide

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]

Description

The exact mass of the compound Umeclidinium bromide is 507.17729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

In Vitro Studies

Umeclidinium bromide has been studied in vitro (in laboratory settings) to understand its mechanisms of action and how it affects airway smooth muscle cells. These studies have shown that umeclidinium bromide can relax airway smooth muscle cells, which could potentially improve airflow in patients with chronic obstructive pulmonary disease (COPD).

  • A study published in the journal Respiratory Research: investigated the effects of umeclidinium bromide on airway smooth muscle cells from human subjects. The study found that umeclidinium bromide caused relaxation of the airway smooth muscle cells.

In Vivo Studies

Umeclidinium bromide has also been studied in vivo (in live animals) to assess its effects on lung function and airway resistance. These studies have provided further evidence that umeclidinium bromide can improve airflow in animal models of COPD.

  • A study published in the journal Pulmonary Pharmacology: investigated the effects of umeclidinium bromide on lung function in guinea pigs. The study found that umeclidinium bromide caused bronchodilation (relaxation of the airways) and improved lung function.

Umeclidinium bromide is a long-acting muscarinic antagonist primarily used in the treatment of chronic obstructive pulmonary disease (COPD). It is classified as an anticholinergic agent, which works by inhibiting the action of acetylcholine at muscarinic receptors, particularly the M3 subtype found in airway smooth muscle. This inhibition leads to bronchodilation, making it easier for patients to breathe. The chemical formula for umeclidinium bromide is C29H34NO2·Br, and it appears as a white powder that is slightly soluble in water and various organic solvents .

Umeclidinium bromide works by competitively inhibiting the binding of acetylcholine, a neurotransmitter, to muscarinic receptors in the airways of the lungs []. Acetylcholine causes the airways to constrict, making breathing difficult for COPD patients. By blocking these receptors, umeclidinium bromide relaxes the airways, allowing for easier airflow and improved breathing.

Umeclidinium bromide is generally well-tolerated, but some common side effects include dry mouth, constipation, and urinary tract infections []. In rare cases, more serious side effects like paradoxical bronchospasm (worsening of breathing) can occur.

Umeclidinium bromide undergoes several metabolic transformations primarily through the cytochrome P450 enzyme system, particularly CYP2D6. The main metabolic pathways include oxidative processes such as hydroxylation and O-dealkylation, followed by conjugation reactions like glucuronidation. These reactions produce metabolites that generally exhibit reduced pharmacological activity compared to the parent compound .

Umeclidinium bromide demonstrates potent bronchodilatory effects by competitively antagonizing muscarinic acetylcholine receptors. The drug exhibits a slow reversibility at the M3 receptor subtype, which contributes to its long duration of action. Clinical studies have shown significant improvements in lung function, with effects observed as early as 15 minutes post-administration and sustained over 24 hours . The drug's systemic exposure is low due to its targeted inhalation route of administration, which minimizes oral absorption .

The synthesis of umeclidinium bromide involves several steps, beginning with the formation of its core bicyclic structure followed by the introduction of functional groups that confer its pharmacological properties. Key steps typically include:

  • Formation of the bicyclic core: Utilizing appropriate precursors to construct the azabicyclo[2.2.2]octane framework.
  • Functionalization: Introducing the benzyloxyethyl and hydroxydiphenylmethyl groups through selective reactions.
  • Quaternization: Converting the tertiary amine into a quaternary ammonium salt by reacting with bromine or another halogen source.

These methods ensure high purity and yield of the final product suitable for pharmaceutical applications .

Umeclidinium bromide is primarily indicated for the management of COPD. It is marketed under the brand name Incruse Ellipta and is administered via inhalation once daily. The drug helps alleviate symptoms associated with COPD but does not cure the underlying disease. Additionally, it may be used in combination therapies with other bronchodilators or corticosteroids to enhance therapeutic outcomes .

Umeclidinium bromide interacts with various drugs and metabolic pathways:

  • Cytochrome P450 Interactions: As a substrate for CYP2D6, drugs that inhibit this enzyme can affect umeclidinium's metabolism, although significant interactions are not commonly reported.
  • P-glycoprotein Transporter: Umeclidinium is also a substrate for P-glycoprotein, suggesting potential interactions with drugs that modulate this transporter .
  • Clinical Observations: Studies have shown no significant changes in pharmacokinetics when co-administered with moderate inhibitors of P-glycoprotein or CYP2D6 .

Umeclidinium bromide shares structural and functional similarities with other anticholinergic agents used in respiratory therapy. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureMechanism of ActionDuration of ActionUnique Features
Tiotropium bromideC19H22BrN3O5SLong-acting muscarinic antagonist24 hoursHigher selectivity for M1/M3 receptors
Aclidinium bromideC20H24BrN3O4Long-acting muscarinic antagonist12 hoursRapid onset of action
GlycopyrrolateC19H28BrNAnticholinergic12 hoursUsed for both COPD and asthma
Ipratropium bromideC20H30BrNShort-acting muscarinic antagonist4-6 hoursOften used as a rescue inhaler

Umeclidinium's unique profile lies in its long duration of action combined with its specific receptor affinity, making it particularly effective for once-daily dosing in COPD management .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

507.17729 g/mol

Monoisotopic Mass

507.17729 g/mol

Heavy Atom Count

33

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7AN603V4JV

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (14.29%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (71.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (14.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (85.71%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (28.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (57.14%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Rolufta is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD). ,
Indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD). ,

ATC Code

R03AL08
R03BB07
R03AL03
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BB - Anticholinergics
R03BB07 - Umeclidinium bromide

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

869113-09-7

Wikipedia

Umeclidinium_bromide
Difluorodisulfanedifluoride

Use Classification

Human drugs -> Drugs for obstructive airway diseases -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Anoro Ellipta: an inhaled umeclidinium/vilanterol combination for COPD. Med Lett Drugs Ther. 2014 Apr 14;56(1440):30-1. Review. PubMed PMID: 24736248.
2: Cazzola M, Segreti A, Matera MG. New developments in the combination treatment of COPD: focus on umeclidinium/vilanterol. Drug Des Devel Ther. 2013 Oct 10;7:1201-8. doi: 10.2147/DDDT.S39449. eCollection 2013. Review. PubMed PMID: 24143077; PubMed Central PMCID: PMC3797618.
3: Feldman GJ, Edin A. The combination of umeclidinium bromide and vilanterol in the management of chronic obstructive pulmonary disease: current evidence and future prospects. Ther Adv Respir Dis. 2013 Dec;7(6):311-9. doi: 10.1177/1753465813499789. Epub 2013 Sep 3. Review. PubMed PMID: 24004659.

Explore Compound Types